molecular formula C7H5N3O B1616587 Pyrido[2,3-d]pyrimidin-2(1H)-one CAS No. 91996-77-9

Pyrido[2,3-d]pyrimidin-2(1H)-one

Cat. No.: B1616587
CAS No.: 91996-77-9
M. Wt: 147.13 g/mol
InChI Key: MHHOMHMNIRXARC-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidin-2(1H)-one is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research . This bicyclic structure is recognized for its close resemblance to natural purine bases, allowing it to interact with a variety of enzymatic targets in biological systems . Researchers primarily utilize this core structure in the development of novel therapeutic agents, with extensive studies highlighting its potential as a versatile scaffold for designing potent kinase inhibitors and anticancer compounds . Scientific investigations have demonstrated that derivatives based on the pyrido[2,3-d]pyrimidine core exhibit promising antitumor properties by targeting crucial cellular pathways . These mechanisms include the induction of apoptosis (programmed cell death) and the disruption of normal cell cycle progression, often through G1 phase arrest . Furthermore, this scaffold has been explored as a key pharmacophore in inhibitors for various kinases, such as cyclin-dependent kinases (CDK), the mammalian target of rapamycin (mTOR), and epidermal growth factor receptor (EGFR), including resistant mutants like T790M . The compound serves as a fundamental building block for further chemical functionalization, enabling researchers to explore structure-activity relationships and optimize properties for specific research applications . This chemical is provided For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrido[2,3-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-9-4-5-2-1-3-8-6(5)10-7/h1-4H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHOMHMNIRXARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356072
Record name pyrido[2,3-d]pyrimidin-2-ol
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91996-77-9
Record name Pyrido[2,3-d]pyrimidin-2(1H)-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name pyrido[2,3-d]pyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Nitrogen Containing Bicyclic Heterocyclic Systems in Chemical Biology

Nitrogen-containing bicyclic heterocyclic systems are fundamental building blocks in the field of chemical biology and medicinal chemistry. ijcaonline.orgopenmedicinalchemistryjournal.comresearchgate.net Their prevalence stems from their structural diversity and their ability to mimic the structures of natural products and endogenous metabolites. openmedicinalchemistryjournal.com These compounds are integral to the structure of numerous biologically active molecules, including nucleic acids, vitamins, alkaloids, and antibiotics. ijcaonline.orgresearchgate.net The presence of nitrogen atoms within these cyclic structures imparts unique physicochemical properties, such as the capacity for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets like proteins and enzymes. nih.gov

The fusion of two rings in a bicyclic system creates a more rigid and conformationally constrained structure compared to their monocyclic counterparts. This rigidity can lead to higher binding affinities and selectivities for their biological targets. Consequently, nitrogen-containing bicyclic heterocycles are a major focus in drug discovery, with a significant percentage of FDA-approved small-molecule drugs containing a nitrogen heterocycle. openmedicinalchemistryjournal.commdpi.com The pyrido[2,3-d]pyrimidine (B1209978) core, a fusion of pyridine (B92270) and pyrimidine (B1678525) rings, is a prominent example of such a system, exhibiting a wide array of biological activities. researchgate.netrsc.org

Pyrido 2,3 D Pyrimidin 2 1h One As a Privileged Scaffold for Advanced Research

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile starting point for the development of new drugs. nih.govrsc.org The Pyrido[2,3-d]pyrimidin-2(1H)-one core has earned this distinction due to its repeated appearance in a multitude of biologically active compounds. researchgate.netnih.gov This scaffold is considered an analog of quinazoline, another well-known privileged structure in medicinal chemistry. nih.gov

The versatility of the pyrido[2,3-d]pyrimidine (B1209978) scaffold lies in its synthetic tractability, allowing for the introduction of various substituents at different positions around the core. This enables the fine-tuning of its electronic and steric properties to optimize interactions with specific biological targets. The inherent structural features of the pyrido[2,3-d]pyrimidine nucleus, including its hydrogen bond donors and acceptors, contribute to its ability to engage in key interactions within the active sites of enzymes and receptors.

Research has demonstrated that derivatives of this scaffold can exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netjocpr.com This wide range of activities underscores the "privileged" nature of the pyrido[2,3-d]pyrimidine scaffold and solidifies its importance in advanced research.

Evolution of Research Trajectories for Pyrido 2,3 D Pyrimidin 2 1h One Derivatives

Unconventional and Multi-Component Reaction Approaches

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages such as high atom economy, operational simplicity, and the ability to generate complex molecules in a single step. These reactions are particularly valuable for constructing heterocyclic libraries for drug discovery.

One-Pot Three-Component Condensation Reactions

One of the most efficient strategies for synthesizing pyrido[2,3-d]pyrimidine derivatives involves the one-pot, three-component condensation of an aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound. scirp.orgresearchgate.net This approach allows for the rapid assembly of the core structure with diverse substitution patterns.

A common and effective three-component reaction for the synthesis of pyrido[2,3-d]pyrimidines involves the condensation of aromatic aldehydes, malononitrile (B47326), and an aminopyrimidine, such as 4(6)-aminouracil or 2,6-diaminopyrimidin-4(3H)-one. scirp.orgscispace.com This reaction can be carried out under various conditions, including microwave irradiation or in the presence of a catalyst in aqueous media. scirp.org The use of different substituted aldehydes allows for the introduction of a wide range of functionalities at the 5-position of the resulting pyrido[2,3-d]pyrimidine ring. scirp.org

For instance, the reaction of various aromatic aldehydes, malononitrile, and 4(6)-aminouracil has been shown to produce good yields of the corresponding 7-amino-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione-6-carbonitriles. scirp.org Similarly, using 2,6-diaminopyrimidin-4-one as the aminopyrimidine component leads to the formation of 2,4-diamino-5-aryl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitriles. scispace.com The choice of aminopyrimidine is crucial in determining the final substitution pattern of the heterocyclic core.

Table 1: Examples of Three-Component Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Aldehyde Aminopyrimidine Active Methylene Compound Product Yield (%) Reference
4-Chlorobenzaldehyde 4(6)-Aminouracil Malononitrile 7-amino-5-(4-chlorophenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione-6-carbonitrile 94 scirp.org
4-Nitrobenzaldehyde 2,4-Diamino-6-hydroxypyrimidine Malononitrile 2,4-Diamino-5-(4-nitrophenyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile 95 scispace.com
Benzaldehyde (B42025) 6-Amino-1,3-dimethyluracil Malononitrile 7-amino-5-phenyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile 93 scirp.org
4-Methoxybenzaldehyde 4(6)-Aminouracil Malononitrile 7-amino-5-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione-6-carbonitrile 92 scirp.org

The formation of the pyrido[2,3-d]pyrimidine ring in these three-component reactions is generally believed to proceed through a domino sequence of reactions, typically involving a Knoevenagel condensation, followed by a Michael addition, and finally an intramolecular cyclization and aromatization. scirp.orgscirp.orgacs.org

The proposed mechanism initiates with the Knoevenagel condensation between the aldehyde and malononitrile, often facilitated by a base or a Lewis acid catalyst, to form a benzylidene malononitrile intermediate. scirp.orgnih.gov This is followed by a Michael addition of the aminopyrimidine to the electron-deficient double bond of the benzylidene malononitrile. The resulting adduct then undergoes an intramolecular cyclization through the attack of the amino group onto one of the nitrile groups, followed by tautomerization and aromatization to yield the final pyrido[2,3-d]pyrimidine product. scirp.orgacs.org A theoretical study on a similar system involving benzaldehyde, Meldrum's acid, and 6-aminouracil (B15529) supports this four-step mechanistic pathway. nih.gov

Four-Component Reaction Systems

Expanding on the multi-component strategy, four-component reactions have also been developed for the synthesis of more complex pyrido[2,3-d]pyrimidine derivatives. These reactions introduce an additional component, allowing for greater structural diversity in a single synthetic operation. For example, a sequential four-component reaction involving Meldrum's acid, benzaldehydes, 1,1-bis(methylthio)-2-nitroethylene, and various diamines has been reported for the synthesis of N-fused heterocyclic compounds, including pyrido[1,2-a]pyrimidine-6-one derivatives, in an environmentally friendly aqueous medium. researchgate.net

Catalysis in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental friendliness of pyrido[2,3-d]pyrimidine synthesis. Both Lewis acids and Brønsted acids have been effectively employed to promote these reactions.

Lewis Acid Catalysis

Lewis acid catalysts have been shown to be highly effective in promoting the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidines. scirp.orgresearchgate.net They function by activating the aldehyde component towards nucleophilic attack by the active methylene compound in the initial Knoevenagel condensation step. scirp.org

Bismuth(III) triflate (Bi(OTf)3) is one such Lewis acid that has been successfully used as a catalyst for the reaction of 6-amino-1,3-dimethyluracil, aromatic aldehydes, and malononitrile in ethanol (B145695). scirp.org This method provides high yields of the corresponding 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives under mild conditions. scirp.org Other Lewis acids like ytterbium(III) trifluoromethanesulfonate (B1224126) and zinc(II) bromide have also been found to be efficient catalysts for the Bohlmann-Rahtz heteroannulation reaction to generate pyridines and pyrido[2,3-d]pyrimidines. researchgate.net A Brønsted-acidic ionic liquid has also been utilized as a recyclable catalyst for a similar three-component condensation. nih.gov

Table 2: Lewis Acid Catalyzed Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Catalyst Reactants Solvent Yield (%) Reference
Bismuth(III) triflate 6-Amino-1,3-dimethyluracil, Benzaldehyde, Malononitrile Ethanol 93 scirp.org
Ytterbium(III) trifluoromethanesulfonate 2,6-Diaminopyrimidin-4-one, Enamino ester, Alkynone - up to 94 researchgate.net
Zinc(II) bromide 2,6-Diaminopyrimidin-4-one, Enamino ester, Alkynone - up to 94 researchgate.net
[DMBSI]HSO4 (Brønsted-acidic ionic liquid) 6-Amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic aldehydes, Ethylcyanoacetate Solvent-free Good to high nih.gov

Brønsted Acid Catalysis

Brønsted acids have proven to be effective catalysts for the synthesis of pyrido[2,3-d]pyrimidine derivatives, often enabling one-pot, multi-component reactions under mild conditions. These catalysts offer advantages such as high efficiency, operational simplicity, and, in some cases, reusability.

One approach involves the use of Brønsted-acidic ionic liquids. For instance, 1,2-dimethyl-N-butanesulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) ([DMBSI]HSO4) has been successfully employed as a recyclable catalyst for the one-pot, three-component condensation of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, aromatic aldehydes, and ethyl cyanoacetate (B8463686) or Meldrum's acid. researchgate.netniscpr.res.in This method proceeds under solvent-free conditions, affording good to high yields of the desired pyrido[2,3-d]pyrimidine derivatives with short reaction times and an easy work-up procedure. researchgate.netniscpr.res.in

Simple and eco-friendly Brønsted acids like lactic acid have also been utilized. In a solvent-free, one-pot procedure, lactic acid (15 mol%) effectively catalyzes the condensation of aromatic aldehydes, malononitrile, and 6-amino-1,3-dimethyl uracil (B121893) at 90°C. niscpr.res.in This green methodology is notable for its high yields, short reaction times, and straightforward work-up. niscpr.res.in

Furthermore, metal triflates with Brønsted acidity, such as bismuth(III) triflate (Bi(OTf)₃), have been demonstrated to be efficient catalysts. In the presence of 10 mol% of Bi(OTf)₃, the one-pot, three-component reaction of 6-amino-1,3-dimethyluracil, various aromatic aldehydes, and malononitrile in refluxing ethanol provides the corresponding 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives in good yields. researchgate.netscirp.org This method represents the first use of Bi(OTf)₃ for the synthesis of this class of compounds. researchgate.net

The following table summarizes representative examples of Brønsted acid-catalyzed synthesis of pyrido[2,3-d]pyrimidine derivatives.

CatalystReactantsConditionsYield (%)Ref.
[DMBSI]HSO46-amino-2-(methylthio)pyrimidin-4(3H)-one, aromatic aldehydes, ethyl cyanoacetate/Meldrum's acidSolvent-freeGood to High researchgate.netniscpr.res.in
Lactic Acid6-amino-1,3-dimethyl uracil, aromatic aldehydes, malononitrile90°C, solvent-freeHigh niscpr.res.in
Bi(OTf)₃6-amino-1,3-dimethyluracil, aromatic aldehydes, malononitrile80°C, Ethanol82-95 researchgate.netscirp.org

Organocatalysis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and metal-free alternative to traditional catalysis. In the context of pyrido[2,3-d]pyrimidine synthesis, amino acids like L-proline have been shown to be effective organocatalysts.

L-proline catalyzes the one-pot, three-component domino reaction of 6-amino-1,3-dimethyluracil, various aldehydes, and dialkyl acetylenedicarboxylates. researchgate.net This reaction proceeds through a Knoevenagel condensation followed by a hetero-Diels-Alder reaction to afford highly functionalized pyrido[2,3-d]pyrimidines in good yields under mild conditions, without the need for any co-catalyst or activator. researchgate.net Another example of L-proline catalysis involves the condensation of aromatic aldehydes, malononitrile, and barbituric or thiobarbituric acid in aqueous ethanol. jmaterenvironsci.com

The use of L-proline highlights the potential of bifunctional organocatalysts to facilitate complex transformations in a single pot, contributing to the efficiency and sustainability of the synthetic process.

CatalystReactantsConditionsYield (%)Ref.
L-proline6-amino-1,3-dimethyluracil, aldehydes, dialkyl acetylenedicarboxylatesMild conditionsGood researchgate.net
L-prolineAromatic aldehydes, malononitrile, barbituric/thiobarbituric acidAqueous ethanolNot specified jmaterenvironsci.com

Nanocatalysis and Heterogeneous Catalysis

The use of nanocatalysts and heterogeneous catalysts in the synthesis of pyrido[2,3-d]pyrimidines offers significant advantages, including high catalytic activity, ease of separation from the reaction mixture, and the potential for catalyst recycling, which aligns with the principles of green chemistry.

A variety of magnetically separable nanocatalysts have been developed. For instance, a nano magnetite Schiff base complex, Nano-[Fe₃O₄@SiO₂/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl₂], has been successfully employed for the preparation of pyrido[2,3-d]pyrimidines through a multi-component reaction of aryl aldehydes, malononitrile, and 6-amino-1,3-dimethyluracil, resulting in high yields and short reaction times. tandfonline.com Another example is the use of melamine (B1676169) phosphate-modified magnetic chitosan (B1678972) as a biocompatible and recoverable catalyst for the synthesis of related pyrazole-fused pyridines. nih.gov Nano-CuFe₂O₄ has also been used as an efficient and recyclable catalyst for the synthesis of pyrido[2,3-d:6,5-d']dipyrimidines under microwave-assisted or sonochemical conditions. nih.gov

Heterogeneous catalysts based on silica (B1680970) have also been explored. KCC-1, a type of filamentous silica nanoparticle, serves as an effective and green heterogeneous catalyst for the synthesis of pyrido[2,3-d:5,6-d']dipyrimidines under solvent-free conditions. This catalyst is reusable, maintaining its activity for multiple cycles. Additionally, a cellulose-supported acidic ionic liquid has been developed as a biopolymer-based heterogeneous catalyst for the regioselective synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones. capes.gov.br

A novel nanoporous catalyst, ZnO@SO3H@Tropine, has been reported for the efficient one-pot, three-component synthesis of various biologically active heterocyclic compounds, including pyrimido[1,2-a]benzimidazoles, highlighting the potential of such systems for clean and efficient synthesis. rsc.org

CatalystReactantsConditionsKey FeaturesRef.
Nano-[Fe₃O₄@SiO₂/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl₂]Aryl aldehydes, malononitrile, 6-amino-1,3-dimethyluracilNot specifiedHigh yields, short reaction times, reusable tandfonline.com
KCC-1Not specifiedSolvent-freeReusable, green catalyst
Cellulose supported acidic ionic liquidNot specifiedNot specifiedRegioselective, biopolymer-based capes.gov.br
Nano-CuFe₂O₄Aryl aldehydes, thiobarbituric acid, ammonium (B1175870) acetateMicrowave/UltrasoundRecyclable, high yields nih.gov

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases. This methodology has been applied to the synthesis of pyrido[2,3-d]pyrimidines, often under mild and environmentally friendly conditions.

Triethylbenzylammonium chloride (TEBAC) has been used as a phase transfer catalyst for the three-component reaction of aldehydes, alkyl nitriles, and aminopyrimidines in water, leading to good yields of pyrido[2,3-d]pyrimidine derivatives. researchgate.net Similarly, tetra-n-butyl ammonium bromide (TBAB) has been found to be an efficient phase transfer catalyst for the one-pot reaction of 6-aminouracils, aromatic aldehydes, and malononitrile or ethyl cyanoacetate in water, particularly under ultrasonic irradiation. researchgate.net The use of PTC in aqueous media represents a significant step towards greener synthetic protocols.

CatalystReactantsConditionsYield (%)Ref.
TEBACAldehydes, alkyl nitriles, aminopyrimidinesWaterGood researchgate.net
TBAB6-aminouracils, aromatic aldehydes, malononitrile/ethyl cyanoacetateWater, ultrasonic irradiationNot specified researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutically important molecules like pyrido[2,3-d]pyrimidines. This involves the use of environmentally benign solvents, solvent-free conditions, and energy-efficient methods like microwave irradiation.

Aqueous Media and Solvent-Free Conditions

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several synthetic routes to pyrido[2,3-d]pyrimidines have been developed in aqueous media. For example, the three-component condensation of 6-aminouracil derivatives, arylaldehydes, and malononitrile can be carried out efficiently in water at 80°C using nanocrystalline MgO as a catalyst. researchgate.net Another approach utilizes diammonium hydrogen phosphate (B84403) (DAHP) as a cheap and mild catalyst for the one-pot, three-component reaction in aqueous media. scirp.org Catalyst-free methods have also been reported, such as the one-pot multicomponent reaction of barbituric acids, amines, and aldehydes in water at room temperature to produce diversely functionalized pyrido[2,3-d:6,5-d']dipyrimidines. acs.org

Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the need for solvents, which are often toxic and difficult to dispose of. Lactic acid has been used as a green and eco-friendly catalyst for the solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives at 90°C. niscpr.res.in Additionally, KCC-1 filamentous silica nanoparticles have been employed as a heterogeneous catalyst for the synthesis of pyrido[2,3-d:5,6-d']dipyrimidines under solvent-free conditions.

ConditionCatalystReactantsKey AdvantagesRef.
Aqueous MediaNanocrystalline MgO6-aminouracil derivatives, arylaldehydes, malononitrileGreen solvent, high efficiency researchgate.net
Aqueous MediaDAHP4(6)-aminouracil, malononitrile, aromatic aldehydesCheap catalyst, environmentally friendly scirp.org
Aqueous MediaCatalyst-freeBarbituric acids, amines, aldehydesRoom temperature, green protocol acs.org
Solvent-freeLactic Acid6-amino-1,3-dimethyl uracil, aromatic aldehydes, malononitrileGreen catalyst, high yields, short reaction time niscpr.res.in
Solvent-freeKCC-1Not specifiedReusable catalyst, green conditions

Microwave Irradiation-Assisted Synthesis

Microwave irradiation has become a popular energy source in organic synthesis due to its ability to dramatically reduce reaction times, increase yields, and improve product purity compared to conventional heating methods. This technique has been widely applied to the synthesis of pyrido[2,3-d]pyrimidines.

A one-pot, microwave-assisted cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile or ethyl cyanoacetate provides multifunctionalized pyrido[2,3-d]pyrimidines in high yields. nih.gov Another efficient method involves the condensation of 2-amino-4-aryl-6-arylnicotinamides with carbon disulfide or cycloalkanones under focused microwave irradiation to prepare new pyrido[2,3-d]pyrimidinone derivatives. researchgate.net

The synthesis of pyrido[2,3-d]pyrimidines has also been achieved via a one-pot, three-component reaction of 4(6)-aminouracil, malononitrile, and aromatic aldehydes under microwave irradiation without a catalyst. scirp.org This high-speed synthesis offers excellent yields and an environmentally friendly approach. scirp.org The use of nano-CuFe₂O₄ as a catalyst under microwave-assisted conditions further enhances the efficiency and greenness of the synthesis of related pyridodipyrimidine systems. nih.gov

CatalystReactantsConditionsKey AdvantagesRef.
Noneα,β-unsaturated esters, amidine systems, malononitrile/ethyl cyanoacetateMicrowaveHigh yield, one-pot nih.gov
None2-amino-4-aryl-6-arylnicotinamides, carbon disulfide/cycloalkanonesMicrowaveRapid, efficient researchgate.net
None4(6)-aminouracil, malononitrile, aromatic aldehydesMicrowaveCatalyst-free, high speed, high yield scirp.org
Nano-CuFe₂O₄Aryl aldehydes, thiobarbituric acid, ammonium acetateMicrowaveRecyclable catalyst, exceptional yields nih.gov

Ultrasonic Irradiation Methods

The application of ultrasonic irradiation has emerged as a powerful and environmentally benign technique for the synthesis of pyrido[2,3-d]pyrimidine derivatives. This method often involves a one-pot, three-component reaction that capitalizes on the effects of acoustic cavitation to enhance reaction rates and yields. znaturforsch.comnih.gov

One prominent approach involves the condensation reaction of 6-aminouracils, various aromatic aldehydes, and an active methylene compound like malononitrile or ethyl cyanoacetate. znaturforsch.com These reactions can be efficiently carried out in an aqueous medium, which is environmentally advantageous. znaturforsch.comznaturforsch.com The use of a phase-transfer catalyst, such as tetra-n-butyl ammonium bromide (TBAB), has been shown to be effective in this system. znaturforsch.comznaturforsch.com The key benefits of this sonochemical method include significantly reduced reaction times, high product yields, operational simplicity, and the avoidance of hazardous organic solvents. znaturforsch.comnih.gov

The reaction mechanism is believed to proceed through a sequence of a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 6-aminouracil, and subsequent intramolecular cyclization and aromatization to form the final pyrido[2,3-d]pyrimidine product. znaturforsch.comresearchgate.net Another successful catalyst reported for this transformation under ultrasonic conditions is 4-dimethylaminopyridine (B28879) (DMAP) in DMF solvent, which also provides excellent yields in short reaction times. researchgate.net

A catalyst-free approach has also been developed, wherein a condensation reaction between an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and either tetronic acid or 1,3-indanedione occurs under ultrasonic irradiation, offering advantages of higher yields and a convenient, low-cost procedure. nih.gov These ultrasonic methods represent a significant advancement in green chemistry for the synthesis of this heterocyclic system. nih.govresearchgate.net

Table 1: Examples of Ultrasonic-Assisted Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Reactants Catalyst/Solvent Time Yield (%) Reference
6-Aminouracil, Aromatic Aldehydes, Malononitrile TBAB / Water 50 min High znaturforsch.comznaturforsch.com
6-Aminouracil, Aromatic Aldehydes, Ethyl Cyanoacetate TBAB / Water 50 min High znaturforsch.comznaturforsch.com
6-Aminouracil, Aromatic Aldehydes, Cyanoacetamide DMAP / DMF 15-20 min 81-93% researchgate.net
2,6-Diaminopyrimidine-4(3H)-one, Aldehyde, Tetronic acid None / Ethylene Glycol - High nih.gov

Strategic Derivatization and Functionalization Pathways

The functionalization of the pyrido[2,3-d]pyrimidine core is crucial for developing new derivatives with diverse properties. Various strategic pathways, including reduction, substitution, oxidation, and coupling reactions, have been effectively employed.

Selective Reduction Reactions

Selective reduction is a key strategy for modifying the pyrido[2,3-d]pyrimidine scaffold. A notable example is the reduction of a nitro group, which is often used as a precursor to an amino group. The reduction of 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine to the corresponding 2,4,6-triaminopyrido[2,3-d]pyrimidine can be achieved using hydrogen and Raney Nickel as a catalyst in a solvent like DMF. nih.govencyclopedia.pub This transformation is significant as the resulting amino group can be further functionalized. nih.govencyclopedia.pubmdpi.com

Furthermore, the pyrimidine (B1678525) ring itself can be selectively reduced. Studies on pyrimidin-2(1H)-ones have shown that metal hydride complexes like sodium borohydride (B1222165) can reduce the C=C double bond of the pyrimidine ring, leading to dihydro or tetrahydro derivatives. rsc.org The regioselectivity of this reduction is highly dependent on the reaction conditions and the substituents present on the pyrimidine ring. rsc.org For instance, the reduction of 1,4,6-trisubstituted pyrimidin-2(1H)-ones with sodium borohydride can yield mixtures of 3,4-dihydro- and 3,4,5,6-tetrahydro-pyrimidin-2(1H)-ones. rsc.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are widely used to introduce various functional groups onto the pyrido[2,3-d]pyrimidine skeleton, particularly at the C2 and C4 positions. nih.gov These positions are activated towards nucleophilic attack, especially when substituted with a good leaving group like a halogen.

For instance, 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives can be converted into 2-hydrazinopyrido[2,3-d]pyrimidin-4(3H)-one analogues through a nucleophilic substitution reaction with hydrazine (B178648) hydrate. nih.gov The resulting hydrazinyl group is a versatile intermediate that can be used in subsequent cyclo-condensation reactions to build fused triazole ring systems. nih.gov

Similarly, chloro-substituted pyrido[2,3-d]pyrimidines are common precursors for introducing amino substituents. The chlorine atom at the C4 position can be displaced by various amines. nih.gov The reactivity of the leaving group is also a factor; for example, an OTf (triflate) group at the C4 position can be readily substituted by anilines in a palladium-catalyzed Buchwald-Hartwig reaction, while substitution with O-aryl and S-aryl nucleophiles may require conversion of the triflate to a more reactive iodide group. nih.gov

Oxidation Reactions

Oxidation reactions are primarily employed to create aromatic pyrido[2,3-d]pyrimidin-7(8H)-ones from their 5,6-dihydro counterparts. nih.gov This aromatization is a crucial step in the synthesis of many biologically active derivatives. mdpi.com Various oxidizing agents have been successfully used for this transformation.

For example, the oxidation of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one systems to the fully aromatized pyridopyrimidine can be accomplished using several oxidation protocols. nih.gov In related dihydropyrimidine (B8664642) systems, reagents such as chromium trioxide in sulfuric acid (CrO3/H2SO4), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and chloranil (B122849) have proven effective for aromatization. clockss.org Selenium dioxide has also been reported as an efficient reagent for the aromatization of 1,4-dihydropyridines at ambient temperatures, yielding the corresponding pyridine (B92270) derivatives in high yields. researchgate.net The choice of oxidant can be critical to avoid side reactions, such as the loss of substituents at the C4 position. clockss.org

Reductive Alkylation and N-Methylation Strategies

Reductive alkylation, also known as reductive amination, is a powerful method for introducing alkyl groups onto amino-substituted pyrido[2,3-d]pyrimidines. nih.govencyclopedia.pubmdpi.comwikipedia.org This one-pot reaction typically involves the formation of an imine intermediate from an amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding alkylated amine. wikipedia.org

A key application of this strategy is the functionalization of 6-aminopyrido[2,3-d]pyrimidine derivatives. nih.govencyclopedia.pub For example, the reductive amination of 2,4,6-triaminopyrido[2,3-d]pyrimidine with various aromatic aldehydes, such as 3,4,5-trimethoxybenzaldehyde, using a reducing agent like sodium cyanoborohydride, yields the corresponding N-alkylated product. encyclopedia.pubmdpi.com

Following reductive alkylation, further modifications such as N-methylation can be performed. The secondary amine formed in the reductive amination step can be methylated using formaldehyde (B43269) and a reducing agent, typically sodium cyanoborohydride, to afford the N-methylated final product. nih.govencyclopedia.pub This sequential reductive alkylation and N-methylation strategy allows for the precise and efficient introduction of diverse substituents, which is valuable for structure-activity relationship studies. mdpi.com

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of pyrido[2,3-d]pyrimidines, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. nih.govacademie-sciences.frrsc.org

The Suzuki-Miyaura coupling is frequently used to introduce aryl or heteroaryl substituents. A notable study on 2,4,6-trihalogenopyrido[2,3-d]pyrimidines demonstrated a regioselective Suzuki coupling. academie-sciences.frresearchgate.net The reaction proceeds in a specific order, with the C4 position being the most reactive, followed by C2, and finally C6. academie-sciences.fr This predictable regioselectivity allows for the controlled, stepwise introduction of different aryl groups at specific positions on the heterocyclic core using catalysts like Pd(PPh₃)₄. academie-sciences.frresearchgate.net

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed reactions, used for the formation of C-N bonds. nih.govebi.ac.ukwikipedia.org This reaction is particularly effective for coupling amines with halo- or triflate-substituted pyrido[2,3-d]pyrimidines. nih.govebi.ac.uk For example, 4-arylamino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones have been synthesized in high yields via the palladium-catalyzed coupling of a C4-triflate derivative with various anilines. nih.gov This method has also been successfully applied to couple substituted anilines with 6-bromo-pyrido[2,3-d]pyrimidine derivatives. ebi.ac.uk A novel cascade reaction involving imination, Buchwald-Hartwig cross-coupling, and cycloaddition under microwave irradiation has also been developed for the efficient synthesis of a wide range of pyrido[2,3-d]pyrimidines. rsc.org

Table 2: Examples of Palladium-Catalyzed Coupling Reactions on the Pyrido[2,3-d]pyrimidine Scaffold

Coupling Reaction Substrate Coupling Partner Catalyst System Product Reference
Suzuki-Miyaura 2,4,6-Trichloropyrido[2,3-d]pyrimidine Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ 4-Aryl-2,6-dichloropyrido[2,3-d]pyrimidine academie-sciences.fr
Suzuki-Miyaura 4-Iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one Arylboronic acid Pd(PPh₃)₄, Cs₂CO₃ 4-Aryl-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one nih.gov
Buchwald-Hartwig 4-Triflate-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one Aniline Pd₂(dba)₃, Xantphos, Cs₂CO₃ 4-Anilino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one nih.gov
Buchwald-Hartwig 6-Bromo-pyrido[2,3-d]pyrimidine Substituted anilines - 6-Anilino-pyrido[2,3-d]pyrimidine ebi.ac.uk
Cascade Reaction 6-Amino-1,3-dialkyluracil β-Bromovinyl/aryl aldehydes Palladium catalyst Substituted Pyrido[2,3-d]pyrimidine rsc.org

Fused Ring System Formation (e.g., Pyrido[2,3-d]pyrimidine-Fused Isoxazoles)

The fusion of an isoxazole (B147169) ring to the pyrido[2,3-d]pyrimidine core represents a significant advancement in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry. This section details a highly efficient, one-pot sequential multicomponent reaction for the synthesis of isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine derivatives. This methodology, notable for its use of water as a green solvent, offers considerable advantages in terms of environmental impact, reaction efficiency, and ease of product purification. researchgate.net

The synthesis involves the reaction of an arylglyoxal, 1,3-dimethylbarbituric acid, and a 5-aminoisoxazole. This process is remarkable for the formation of five new chemical bonds in a single synthetic operation. The reaction can be performed in two distinct approaches: one involving the in-situ formation and use of the 5-aminoisoxazole without purification, and another using a pre-synthesized and purified 5-aminoisoxazole. researchgate.net

Detailed Research Findings

The reaction proceeds through an initial Knoevenagel condensation of an arylglyoxal with 1,3-dimethylbarbituric acid in water at room temperature. This step rapidly forms an intermediate adduct. Subsequently, the sequential addition of a 5-aminoisoxazole to the reaction mixture initiates a cascade of reactions, including a Michael addition and subsequent intramolecular cyclizations, to afford the final fused isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine product. researchgate.net

The versatility of this method is demonstrated by the successful synthesis of a range of derivatives with various substituents on the aryl and isoxazole moieties. The use of water as the solvent is a key feature, promoting the reaction and aligning with the principles of green chemistry. The reaction exhibits high regioselectivity and chemoselectivity, leading to the formation of the desired fused ring system in good to excellent yields. researchgate.net

The following table summarizes the scope of the reaction with various substituted starting materials and the corresponding product yields.

EntryArylglyoxal (R¹)5-Aminoisoxazole (R²)ProductYield (%)
1Phenylglyoxal5-Amino-3-phenylisoxazole1,3-Dimethyl-8-phenyl-6-(p-tolyl)isoxazolo[4',5':5,6]pyrido[2,3-d]pyrimidine-5,7(6H,8H)-dione92
24-Methylphenylglyoxal5-Amino-3-phenylisoxazole1,3-Dimethyl-8-(4-methylphenyl)-6-phenylisoxazolo[4',5':5,6]pyrido[2,3-d]pyrimidine-5,7(6H,8H)-dione95
34-Methoxyphenylglyoxal5-Amino-3-phenylisoxazole1,3-Dimethyl-8-(4-methoxyphenyl)-6-phenylisoxazolo[4',5':5,6]pyrido[2,3-d]pyrimidine-5,7(6H,8H)-dione90
44-Chlorophenylglyoxal5-Amino-3-phenylisoxazole8-(4-Chlorophenyl)-1,3-dimethyl-6-phenylisoxazolo[4',5':5,6]pyrido[2,3-d]pyrimidine-5,7(6H,8H)-dione93
5Phenylglyoxal5-Amino-3-(4-chlorophenyl)isoxazole6-(4-Chlorophenyl)-1,3-dimethyl-8-phenylisoxazolo[4',5':5,6]pyrido[2,3-d]pyrimidine-5,7(6H,8H)-dione91
64-Bromophenylglyoxal5-Amino-3-phenylisoxazole8-(4-Bromophenyl)-1,3-dimethyl-6-phenylisoxazolo[4',5':5,6]pyrido[2,3-d]pyrimidine-5,7(6H,8H)-dione94

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, distinct signals reveal the presence and electronic environment of different protons. For instance, the protons of the pyridopyrimidine ring system typically appear in the aromatic region of the spectrum. In one study, the ¹H NMR spectrum of a 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivative showed two exchangeable singlet signals at δ 12.51 and 13.23 ppm, corresponding to the two NH protons. nih.gov A singlet signal at δ 7.97 ppm was assigned to the proton at the C6 position of the pyridopyrimidine ring. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For the aforementioned 2-thioxo derivative, characteristic signals for the C=O and C=S carbons were observed at δ 162.29 and 175.61 ppm, respectively, confirming the presence of these functional groups. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Pyrido[2,3-d]pyrimidine Derivative

Nucleus Chemical Shift (δ, ppm) Assignment
¹H12.51, 13.23NH protons
¹H7.97C6-H
¹³C175.61C=S
¹³C162.29C=O

Data sourced from a study on 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives. nih.gov

Two-Dimensional NMR (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms, providing a more detailed structural map.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the molecular structure. For example, a COSY spectrum can confirm the relationship between protons on the pyridine ring. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments show direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). This is crucial for assigning specific proton signals to their corresponding carbon atoms in the skeleton. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range correlations (typically 2-3 bonds) between protons and carbons. researchgate.netnih.gov This is particularly useful for piecing together different fragments of the molecule and for identifying quaternary carbons (carbons with no attached protons). For instance, an HMBC experiment can show a correlation between an NH proton and a carbonyl carbon, confirming their proximity within the heterocyclic ring system. emerypharma.com

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural confirmation of this compound and its analogues. nih.gov

Vibrational and Mass Spectrometry for Molecular Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays absorption bands at specific frequencies, corresponding to particular functional groups present in the molecule.

For this compound and its derivatives, IR spectroscopy is particularly useful for identifying key functional groups. For example, the IR spectrum of a pyrido[2,3-d] gencat.catmdpi.comgoogle.comtriazolo[4,3-a]pyrimidine-3,5-dione derivative showed characteristic absorption bands at 1708 cm⁻¹ for the two carbonyl (C=O) groups and at 3437 and 3425 cm⁻¹ for the two NH groups. nih.gov In another example, the IR spectrum of a 3-phenylpyrido[2,3-d] gencat.catmdpi.comgoogle.comtriazolo[4,3-a]pyrimidin-5(1H)-one derivative displayed absorption bands at 1720 cm⁻¹ and 3414 cm⁻¹, corresponding to the C=O and NH groups, respectively. nih.gov

Table 2: Characteristic IR Absorption Bands for Pyrido[2,3-d]pyrimidine Derivatives

Functional Group Absorption Range (cm⁻¹) Reference
N-H Stretch3437, 3425, 3414 nih.gov
C=O Stretch1720, 1708 nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound with a very high degree of accuracy. This allows for the determination of the elemental composition of the molecule, providing strong evidence for its chemical formula.

In the analysis of pyrido[2,3-d]pyrimidine derivatives, HRMS can confirm the expected molecular formula. For instance, the mass spectrum of a 3-phenylpyrido[2,3-d] gencat.catmdpi.comgoogle.comtriazolo[4,3-a]pyrimidin-5(1H)-one derivative showed the expected molecular ion peak at an m/z of 459. nih.gov Another study on a different derivative illustrated a molecular ion peak at an m/z of 400.5. nih.gov This precise mass measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Single Crystal X-ray Diffraction for Definitive Structure Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, single crystal X-ray diffraction offers the most definitive and unambiguous determination of a molecule's three-dimensional structure. This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern is then used to calculate the precise positions of each atom in the crystal lattice, providing a detailed molecular model.

For pyrido[2,3-d]pyrimidine derivatives, single crystal X-ray diffraction has been used to confirm the solid-state structure. tandfonline.com This analysis provides precise bond lengths, bond angles, and torsional angles, confirming the planar or near-planar nature of the fused ring system. Furthermore, it reveals the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal. In one study, X-ray crystallographic analysis of representative pyrido[2,3-d]pyrimidin-7-one compounds bound to a kinase revealed that they occupy the ATP binding site. nih.gov

Advanced Solid-State Structural Analysis

Following extensive research, it has been determined that specific experimental data from advanced solid-state structural analyses, such as Hirshfeld surface analysis and 2D fingerprinting analysis, for the compound this compound are not available in the public domain. While these techniques are powerful tools for understanding intermolecular interactions in the solid state and have been applied to various derivatives of the broader pyridopyrimidine class, published studies focusing solely on the title compound could not be located.

Therefore, the following subsections on Hirshfeld Surface Analysis and 2D Fingerprinting Analysis for this compound cannot be populated with the detailed research findings and data tables as requested.

Hirshfeld Surface Analysis

Specific Hirshfeld surface analysis data for this compound is not available in published literature. This analysis would typically involve mapping the electron distribution of a molecule within its crystal structure to visualize and quantify intermolecular interactions. The resulting surface would highlight regions of close contact between neighboring molecules, providing insights into hydrogen bonds, van der Waals forces, and other interactions that govern the crystal packing.

Theoretical and Computational Chemistry Studies on Pyrido 2,3 D Pyrimidin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations have provided deep insights into the electronic structure, reactivity, and reaction mechanisms associated with the pyrido[2,3-d]pyrimidine (B1209978) core.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has been a cornerstone in elucidating the electronic properties of pyrido[2,3-d]pyrimidine derivatives. researchgate.net These calculations are crucial for understanding the molecule's stability, reactivity, and potential interaction sites.

A computational investigation of new pyridopyrimidine derivatives using the B3LYP/6-31G(d,p) level of theory has provided valuable data on their molecular properties. researchgate.net The analysis of global reactivity parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in predicting the molecule's chemical behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. researchgate.netirjweb.com

A study on a specific derivative, 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea, utilized DFT to optimize the molecular structure and analyze intermolecular interactions through Hirshfeld surface analysis. tandfonline.com Such detailed structural and electronic information is vital for designing molecules with specific properties.

Table 1: Calculated Quantum Chemical Properties of a Pyrido[2,3-d]pyrimidine Derivative researchgate.net

PropertyValue
HOMO EnergyData not available in abstract
LUMO EnergyData not available in abstract
Energy Gap (HOMO-LUMO)Data not available in abstract
Dipole MomentData not available in abstract

Computational Analysis of Reaction Mechanisms

Understanding the mechanism of formation of the pyrido[2,3-d]pyrimidine ring system is essential for optimizing its synthesis. A theoretical investigation into the aqueous-phase multicomponent reaction for the synthesis of pyrido[2,3-d]pyrimidines has shed light on the intricate steps involved. The study, employing the PCM/M06-2X/6-31+G(d) level of theory, elucidated a mechanism that proceeds through a series of reactions including Knoevenagel condensation, Michael addition, and cyclization.

The computational results indicated that the carbon-carbon bond formation between benzaldehyde (B42025) and Meldrum's acid is the rate-determining step in the formation of 5-phenyl-5,6-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-triones. researchgate.net The calculated free energy barrier for the transition state was found to be 21.5 kcal/mol. researchgate.net This detailed mechanistic understanding allows for the rational design of more efficient catalytic systems for the synthesis of these valuable compounds. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are indispensable tools in modern drug discovery, enabling the prediction of how a ligand will interact with its biological target.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to screen virtual libraries of compounds against a specific protein target and to understand the binding mode of potential inhibitors.

Numerous studies have employed molecular docking to investigate the interaction of pyrido[2,3-d]pyrimidine derivatives with various enzymes. For instance, docking studies have been crucial in the design of pyrido[2,3-d]pyrimidines as:

Thymidylate Synthase (TS) Inhibitors: Virtual screening and molecular docking identified several pyrido[2,3-d]pyrimidine derivatives with better docking scores and interactions with the catalytic sites of human TS than the standard drug, raltitrexed. nih.gov These compounds were found to interact with the essential catalytic amino acid Cys195. nih.gov

EGFR Inhibitors: Docking studies were performed to understand the binding mode of newly synthesized pyrido[2,3-d]pyrimidin-4(3H)-one derivatives against both wild-type (EGFRWT) and mutant (EGFRT790M) epidermal growth factor receptors. mdpi.com

PIM-1 Kinase Inhibitors: The binding interactions of a lead pyrido[2,3-d]pyrimidine compound with the PIM-1 protein were elucidated through molecular docking, validating it as a promising targeted chemotherapeutic agent. nih.gov

COX-1/COX-2 Inhibitors: Molecular docking was used to explain the dual inhibitory activity of a pyrido[2,3-d]pyridazine-2,8-dione derivative, highlighting the structural features necessary for binding to both COX-1 and COX-2 isoenzymes. researchgate.net

eEF-2K Inhibitors: A homology model of eukaryotic elongation factor-2 kinase (eEF-2K) was generated and used to dock a pyrido[2,3-d]pyrimidine-2,4-dione derivative to gain insight into its binding within the catalytic domain. nih.gov

Table 2: Examples of Molecular Docking Studies on Pyrido[2,3-d]pyrimidine Derivatives

Derivative ClassTarget EnzymeKey Findings from Docking
Pyrido[2,3-d]pyrimidinesThymidylate SynthaseInteraction with catalytic Cys195. nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-onesEGFRWT and EGFRT790MElucidation of binding modes. mdpi.com
Pyrido[2,3-d]pyrimidinesPIM-1 KinaseIdentification of key binding interactions. nih.gov
Pyrido[2,3-d]pyridazine-2,8-dionesCOX-1/COX-2Explanation of dual inhibitory action. researchgate.net
Pyrido[2,3-d]pyrimidine-2,4-dioneseEF-2KInsight into binding in the catalytic domain. nih.gov

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interactions over time, assessing the stability of the docked complex. These simulations are crucial for validating the results of molecular docking and for understanding the conformational changes that may occur upon ligand binding.

In a study on pyrido[2,3-d]pyrimidines as thymidylate synthase inhibitors, MD simulations were performed for 1000 nanoseconds. nih.gov The simulations, along with principal component analysis and binding free energy calculations, were used to validate the efficacy of the designed molecules and to confirm that they stabilized the inactive conformation of the enzyme. nih.gov

Computational Drug Design Strategies

The insights gained from quantum chemical calculations, molecular docking, and MD simulations are integrated into computational drug design strategies to develop novel and potent inhibitors based on the pyrido[2,3-d]pyrimidine scaffold.

These strategies often involve a multi-step process that includes:

Virtual Screening: Large databases of compounds are computationally screened to identify potential hits that are predicted to bind to the target of interest.

Pharmacophore Mapping: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model is then used to design new molecules with improved potency and selectivity. In the context of thymidylate synthase inhibitors, pharmacophore mapping was used to design novel pyrido[2,3-d]pyrimidine derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational methods are used to understand how changes in the chemical structure of a molecule affect its biological activity. This information guides the optimization of lead compounds. For example, SAR studies on pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors explored the impact of modifications at three different regions of the scaffold. nih.gov

De Novo Design: This involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a specific target.

The overarching goal of these computational strategies is to accelerate the drug discovery process by prioritizing the synthesis and biological evaluation of the most promising candidates, ultimately leading to the development of new and effective therapeutic agents. nih.gov

Structure-Based Drug Design

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design ligands that can bind to it with high affinity and specificity. mdpi.com This approach is instrumental in developing derivatives of pyrido[2,3-d]pyrimidin-2(1H)-one.

Molecular docking, a primary technique in SBDD, is used to predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. nih.govfrontiersin.org For pyrido[2,3-d]pyrimidine derivatives, docking studies have been crucial in elucidating their mechanism of action. For instance, in the design of inhibitors for Epidermal Growth Factor Receptor (EGFR), the pyrido[2,3-d]pyrimidin-4(3H)-one moiety has been utilized as a core scaffold to occupy the adenine (B156593) binding pocket of the kinase. nih.gov Similarly, in the pursuit of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, docking studies revealed that the related pyrano[2,3-d] pyrimidine (B1678525) 2,4 dione (B5365651) scaffold fits into the nicotinamide (B372718) (NI) site, forming key interactions. rsc.org These interactions typically include hydrogen bonds with the backbone of residues like Gly863 and Ser904, and π–π stacking interactions with aromatic residues such as Tyr907. rsc.org

In a different context, SBDD has been applied to target RNA structures. Substituted pyrido[2,3-d]pyrimidines were investigated for their potential to bind to expanded CUG repeats (rCUGexp), which are implicated in myotonic dystrophy type 1. nih.gov Computational models predicted that these compounds bind in the minor groove of the RNA hairpin, forming specific hydrogen bonds with non-canonical U-U pairs. nih.gov The placement of the pyrido[2,3-d]pyrimidine subunit was found to coincide with a predicted druggable binding site. nih.gov

Table 1: Examples of Structure-Based Design of Pyrido[2,3-d]pyrimidine Derivatives

Target Key Interactions Finding Reference(s)
EGFR Occupies adenine binding pocket Scaffold is suitable for designing inhibitors against both wild-type and mutant EGFR. nih.gov
PARP-1 Hydrogen bonds with Gly863, Ser904; π–π stacking with Tyr907 The pyrimidine core interacts with the key amino acids in the nicotinamide binding site. rsc.org
rCUGexp RNA Hydrogen bonds with U-U and G bases in the minor groove The scaffold can be accommodated in the RNA minor groove, disrupting pathogenic RNA structures. nih.gov

Ligand-Based Drug Design (e.g., Pharmacophore Modeling)

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) provides an alternative strategy. mdpi.com This method relies on analyzing a set of known active ligands to derive a pharmacophore model, which defines the essential steric and electronic features required for biological activity. mdpi.com

A 3D-pharmacophore study was conducted on a series of pyrido[2,3-d]pyrimidine-4(1H)-dione derivatives to understand their anticancer and antioxidant activities. researchgate.net Such models typically identify the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for binding to the receptor. In the design of new EGFR inhibitors, derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one were synthesized based on the essential pharmacophoric features of known inhibitors. nih.gov This involves ensuring the new molecules possess a flat hetero-aromatic system to occupy the adenine binding site, a linker, and a substituted phenyl ring to interact with the hydrophobic region. nih.gov

The development of a pharmacophore model allows for the virtual screening of large compound libraries to identify novel molecules that match the model and are therefore likely to be active. mdpi.com

Table 2: Key Pharmacophoric Features for Pyrido[2,3-d]pyrimidine-Based Inhibitors

Feature Description Role in Binding Reference(s)
Hetero-aromatic Core The flat pyrido[2,3-d]pyrimidine ring system. Acts as a scaffold to occupy the adenine binding region of kinases; forms key hydrogen bonds. nih.gov
Hydrogen Bond Acceptors Carbonyl oxygen atoms (e.g., at C2 or C4). Forms hydrogen bonds with backbone NH groups of hinge region residues (e.g., Gly, Ser). rsc.org
Hydrogen Bond Donors NH groups of the pyrimidine ring. Forms hydrogen bonds with backbone carbonyl groups of hinge region residues. rsc.org
Aromatic/Hydrophobic Group Substituted phenyl or other aromatic rings attached to the core. Engages in π–π stacking and hydrophobic interactions within the binding pocket. nih.govrsc.org

Virtual Screening for Lead Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.netresearchgate.net This method was successfully used to identify a 3-ethyl-5-methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione as a potential inhibitor of the cyclooxygenase-2 (COX-2) enzyme. researchgate.net The identified hit compound, which showed moderate anti-inflammatory activity, served as a starting point for further lead optimization guided by molecular modeling. researchgate.net

In another campaign, a virtual screening of an in-house chemical library led to the selection of 11 substituted pyrido[2,3-d]pyrimidines as potential binders to pathogenic RNA repeats in myotonic dystrophy. nih.gov These hits were selected based on their ability to fit within the active region defined by radial fingerprints and were subsequently subjected to more computationally intensive structure-based analysis. nih.gov These examples highlight how virtual screening can efficiently narrow down vast chemical space to a manageable number of promising candidates for further experimental testing.

Table 3: Virtual Screening Campaigns Involving the Pyrido[2,3-d]pyrimidine Scaffold

Target Enzyme/Molecule Screening Method Outcome Reference(s)
Cyclooxygenase-2 (COX-2) Docking-based virtual screening Identification of a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione as a potential inhibitor. researchgate.net
rCUGexp RNA Radial fingerprint analysis and shape/electrostatic similarities Selection of 11 substituted pyrido[2,3-d]pyrimidines for further structure-based evaluation. nih.gov

Predictive Computational Chemistry

Theoretical Prediction of Chemical Transformations

Computational chemistry can also predict the feasibility and outcome of chemical reactions. The synthesis of the this compound core and its derivatives can be understood through theoretical models of chemical reactivity. The primary synthetic strategies for constructing the pyrido[2,3-d]pyrimidin-7(8H)-one system, a closely related isomer, involve two major pathways that are predictable based on retrosynthetic analysis: (a) building the pyridine (B92270) ring onto a pre-existing pyrimidine ring, or (b) forming the pyrimidine ring onto a pre-existing pyridone. nih.govnih.gov

A common and efficient method involves a one-pot, three-component reaction between an aromatic aldehyde, malononitrile (B47326), and a 6-aminouracil (B15529) derivative. nih.gov This type of multi-component reaction is amenable to computational study to predict reaction mechanisms and optimize conditions. The synthesis of various pyrido[2,3-d]pyrimidine derivatives often starts from 6-aminouracils, highlighting a predictable and versatile synthetic hub for generating chemical diversity. researchgate.net

Table 4: Common Computationally Predictable Synthetic Routes

Starting Material Key Transformation Product Type Reference(s)
Preformed Pyrimidine (e.g., 6-aminouracil) Annulation of a pyridine ring Pyrido[2,3-d]pyrimidine nih.govnih.govresearchgate.net
Preformed Pyridone Annulation of a pyrimidine ring Pyrido[2,3-d]pyrimidine nih.govnih.gov

Prediction of Molecular Recognition and Binding Affinity (e.g., MMGBSA)

Beyond simply predicting the binding pose (docking), it is crucial to accurately estimate the binding affinity of a ligand for its target. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point free energy calculation technique used for this purpose. frontiersin.orgrsc.org It combines the molecular mechanics energy of the complex in the gas phase with calculations of the solvation free energy to provide an estimate of the binding free energy (ΔG_bind). frontiersin.org

The MM/GBSA approach is often used to rescore docking results, helping to eliminate false positives and provide a more accurate ranking of potential ligands. frontiersin.org While studies focusing specifically on the this compound core are specific, the methodology has been extensively applied to related heterocyclic systems. For example, in a study of pyrido fused imidazo[4,5-c]quinoline derivatives targeting the PI3K enzyme, MM/GBSA calculations yielded binding affinities ranging from -2.56 to -5.68 kcal/mol (using Glide XP scores) and identified the most promising candidate for further dynamic studies. frontiersin.org

The accuracy of MM/GBSA predictions can be sensitive to the parameters used, such as the force field, solvation model, and the method for calculating atomic charges. rsc.orgnih.gov Studies have shown that for some systems, using specific atomic charge schemes, such as those derived from B3LYP-D3(BJ) ESP calculations, can yield strong correlations with experimental data. nih.gov For RNA-ligand complexes, MM/GBSA with certain GB models has been shown to outperform standard docking scoring functions in predicting binding affinities. rsc.org

Table 5: Example of Binding Affinity Prediction using MM/GBSA for a Related System

Ligand Series Target Method Calculated Binding Affinity Range (kcal/mol) Reference(s)
Pyrido fused imidazo[4,5-c]quinolines PI3K Glide XP Score / Prime-MM/GBSA -2.56 to -5.68 frontiersin.org
Carbonic Anhydrase Inhibitors Carbonic Anhydrase MM/GBSA with B3LYP-D3(BJ) ESP charges Strong correlation (R² = 0.77) with experimental data. nih.gov
RNA-binding ligands Various RNA targets MM/GBSA with GBn2 model Moderate correlation (Rp = -0.513), outperforming standard docking. rsc.org

Structure Activity Relationship Sar Investigations of Pyrido 2,3 D Pyrimidin 2 1h One Scaffolds

General Principles of SAR for Pyrido[2,3-d]pyrimidines

The biological activity of pyrido[2,3-d]pyrimidine (B1209978) derivatives is intricately linked to the nature and position of substituents on the bicyclic core. nih.gov SAR studies have revealed several general principles that guide the design of potent and selective compounds. The core itself, being a bioisostere of purines, can interact with a wide range of biological targets, particularly protein kinases. nih.govresearchgate.net

Key aspects that are consistently considered in the SAR of this scaffold include:

Hinge-Binding Motifs: The pyrimidine (B1678525) portion of the scaffold often serves as a hinge-binder, forming crucial hydrogen bonds with the backbone of protein kinases in the ATP-binding pocket. mdpi.com

Substituent Effects: The introduction of various functional groups at different positions of the pyrido[2,3-d]pyrimidine ring system can modulate potency, selectivity, and pharmacokinetic properties. nih.gov

Impact of Substituent Variation on Biological Activity

The strategic placement of different substituents on the pyrido[2,3-d]pyrimidin-2(1H)-one core is a fundamental approach to optimizing biological activity. Researchers have systematically explored modifications at various positions to enhance potency and selectivity for specific targets. nih.govmdpi.com

Substitutions at Core Ring Positions (e.g., C2, C4, C5, C6)

Modifications at the carbon atoms of the pyrido[2,3-d]pyrimidine ring have profound effects on the biological activity of the resulting compounds.

C2 Position: The C2 position is a frequent site for substitution, often with amino or aryl groups. nih.govnih.gov For instance, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a lead compound resulted in enhanced potency and bioavailability. nih.gov In another study, the presence of a 2-methyl substitution on the pyrimidine moiety was found to be less favorable for activity against HepG2 cells compared to an unsubstituted C2. mdpi.com

C4 Position: The C4 position has been a key focus for introducing diversity to achieve specific biological activities. mdpi.com While often substituted with hydrogen or amino groups, the introduction of a chlorine atom at this position allows for further functionalization through nucleophilic substitution. mdpi.commdpi.com For example, 4-arylamino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones have been synthesized via palladium-catalyzed coupling. mdpi.com The nature of the substituent at C4 can significantly impact selectivity.

C5 and C6 Positions: The substitution pattern at the C5 and C6 positions of the pyridine (B92270) ring is crucial for determining target selectivity. mdpi.com For example, replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group led to a highly selective inhibitor of the FGFr tyrosine kinase. nih.gov In some series, the presence of a phenyl group at C5 and a hydrogen at C6 was a common feature in active compounds. nih.gov

Substitutions at Nitrogen Atoms (e.g., N1, N3, N8)

Alkylation or arylation at the nitrogen atoms of the this compound scaffold can significantly influence biological activity.

N1 and N3 Positions: The N1 and N3 positions are part of the pyrimidine ring. The presence of a hydrogen atom at N1 allows it to act as a hydrogen bond donor, which can be critical for target interaction. Methylation at N1 and N3 has been explored in the context of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. nih.gov

N8 Position: The N8 position in the pyridine ring is another key site for modification. For example, in a series of pyrido[2,3-d]pyrimidin-7(8H)-ones, derivatives with an ethyl group at N8 showed four-fold better activity than their N8-methylated counterparts. mdpi.com This highlights the sensitivity of biological activity to the size and nature of the alkyl group at this position.

Influence of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the pyrido[2,3-d]pyrimidine scaffold play a critical role in modulating biological activity.

Electron-Donating Groups: The presence of electron-donating groups, such as methoxy (B1213986) (-OCH3), on a phenyl ring attached to the scaffold has been associated with enhanced anticancer activity in certain series. nih.gov For instance, a methoxy group on the aromatic ring of a Schiff base derivative was more active than a nitro group. nih.gov However, in other cases, p-electron-donating substituted derivatives showed lower anticancer activities. mdpi.com

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups like chloro (-Cl) or nitro (-NO2) can also have a significant impact. Phenyl substitutions with electron-withdrawing functionalities have shown greater anticancer activities in some studies. mdpi.com The introduction of a trifluoro derivative in one series of antifolates resulted in the most selective compound against Pneumocystis jirovecii dihydrofolate reductase. nih.gov The yields of certain synthetic reactions to create these derivatives were also influenced by the electronic nature of the substituents, with electron-withdrawing groups sometimes leading to excellent yields. rsc.org

Correlation between Structural Motifs and Target Selectivity

Specific structural motifs within the this compound framework are often correlated with selectivity for particular biological targets. For instance, the development of dual pan-SIK/group I p21-activated kinase (PAK) inhibitors has been explored, where the core scaffold is key to this dual activity. biorxiv.org However, to improve selectivity and reduce off-target effects, such as the cardiotoxicity associated with PAK inhibition, a structure-based approach is often employed. biorxiv.orgbiorxiv.org

By systematically analyzing the structural differences between the kinase domains of the target (e.g., SIK) and off-target (e.g., PAK) kinases, researchers can design modifications to the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold that favor binding to the desired target. biorxiv.org For example, removing a terminal pyridine moiety improved selectivity against STE group kinases, and introducing a 2,5-difluorophenyl group in the back pocket enhanced selectivity over ephrin receptor kinase off-targets. biorxiv.org This demonstrates a clear correlation between specific structural changes and the resulting target selectivity profile.

Molecular Modeling-Guided Lead Optimization and Design

Molecular modeling has become an indispensable tool in the lead optimization and design of novel this compound derivatives. febscongress.org Computer-aided drug design techniques are used to identify promising lead compounds and guide their subsequent modification to improve properties like potency, selectivity, and solubility. febscongress.org

For example, a pyrido[2,3-d]pyrimidine-4(3H)-one derivative was identified as a potent NEK6 inhibitor through computer-aided drug design. febscongress.org To address the poor water solubility of this lead compound, molecular modeling studies and free energy perturbation calculations were used to guide the synthesis of new derivatives with improved solubility while maintaining affinity for the NEK6 binding pocket. febscongress.org

Molecular docking studies are also frequently employed to understand how these inhibitors bind to their target proteins. nih.govrsc.org These studies can reveal key interactions, such as hydrogen bonds with residues in the kinase hinge region, which are crucial for potent inhibition. mdpi.comnih.gov This information allows for the rational design of new analogs with optimized binding interactions.

Biological Target Identification and Mechanistic Research of Pyrido 2,3 D Pyrimidin 2 1h One

Molecular Mechanisms of Cellular Modulation

The interaction of Pyrido[2,3-d]pyrimidin-2(1H)-one derivatives with their biological targets triggers a cascade of downstream cellular events, leading to the observed physiological effects.

Apoptosis Induction Pathways (e.g., Caspase-3, Bax, p53, Bcl2 modulation)

A significant mechanism through which Pyrido[2,3-d]pyrimidine (B1209978) derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death. Studies have shown that certain derivatives can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. researchgate.netnih.gov

The molecular mechanism involves the modulation of key apoptotic proteins. For example, active compounds have been shown to induce apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells by activating Caspase-3, a key executioner caspase. researchgate.netnih.govresearchgate.net Furthermore, these derivatives can upregulate the expression of the pro-apoptotic protein Bax and the tumor suppressor protein p53, while downregulating the anti-apoptotic protein Bcl2. researchgate.netnih.gov This shift in the Bax/Bcl2 ratio is a critical event that pushes the cell towards apoptosis. Some derivatives have also been observed to cause cell cycle arrest at the G1 phase. researchgate.netnih.gov

Apoptotic Pathway Modulation by Pyrido[2,3-d]pyrimidine Derivatives
Upregulation of Pro-Apoptotic Factors
Caspase-3 Activation
Bax Expression
p53 Expression
Downregulation of Anti-Apoptotic Factors
Bcl2 Expression

Inhibition of Bacterial Protein Synthesis

Several studies have highlighted the antibacterial potential of Pyrido[2,3-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netrsc.orgresearchgate.netresearchgate.net While the precise mechanism of action is still under investigation for many derivatives, the inhibition of essential cellular processes like protein synthesis is a likely contributor to their bactericidal or bacteriostatic effects. The broad-spectrum activity of some derivatives, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range, underscores their potential as novel antimicrobial agents. researchgate.net Further research is needed to specifically confirm the inhibition of bacterial protein synthesis as the primary mechanism.

Interactions with Nucleic Acid Structures

CUG-Binding Molecules and RNA Gain-of-Function Pathomechanisms

The pyrido[2,3-d]pyrimidine scaffold has been identified as a promising framework for developing molecules that target toxic RNA structures, particularly in the context of myotonic dystrophy type 1 (DM1). nih.govplos.orgresearchgate.net DM1 is a multisystemic disorder caused by the expansion of a CTG trinucleotide repeat in the 3'-untranslated region (3'-UTR) of the dystrophia myotonica protein kinase (DMPK) gene. nih.govplos.org When transcribed into RNA, these expanded repeats, denoted as r(CUG)exp, fold into stable hairpin structures that accumulate in the cell nucleus. nih.govplos.org

This "gain-of-function" pathomechanism arises from the sequestration of essential RNA-binding proteins, most notably the muscleblind-like (MBNL) family of proteins, by these toxic r(CUG)exp hairpins. nih.govplos.org The depletion of available MBNL proteins disrupts the alternative splicing of numerous pre-mRNAs, leading to the diverse symptoms of DM1. nih.gov Consequently, a primary therapeutic strategy involves the development of small molecules that can bind to the r(CUG)exp, disrupt the MBNL1-RNA complex, and restore normal cellular function. nih.govplos.org

In silico screening and computational analysis have been employed to identify CUG-binding small molecules, with the pyrido[2,3-d]pyrimidine scaffold emerging as a key structure. nih.govnih.gov Researchers have investigated both monomeric and dimeric forms of these compounds. researchgate.net Molecular docking studies suggest that these compounds interact with the r(CUG)exp structure by binding within the minor groove. nih.gov The pyrido[2,3-d]pyrimidine subunit is positioned to form hydrogen bonds with the non-canonical U-U pairs within the RNA hairpin. nih.gov It is hypothesized that compounds from this family bind to the RNA through a pattern of one triple hydrogen-bond per pyrido[2,3-d]pyrimidine subunit. nih.gov

Subsequent in vitro and in vivo studies have validated the computational findings. Fluorescence polarization assays confirmed the binding affinity of selected pyrido[2,3-d]pyrimidine derivatives to r(CUG) repeats. nih.govnih.gov Two compounds, in particular, referred to as 1-2 and 2-5 in a 2017 study, demonstrated strong affinity for CUG repeats. nih.gov Further investigation in DM1 patient-derived myoblasts showed that these compounds could increase the levels of free, unbound MBNL1. nih.govnih.gov Moreover, when tested in a Drosophila model of DM1 that exhibits locomotion defects due to muscle atrophy, these compounds significantly improved the flies' climbing ability, demonstrating a therapeutic effect in a living organism. nih.govplos.orgnih.gov

In Vitro Activity of Pyrido[2,3-d]pyrimidine Derivatives on r(CUG)exp

CompoundDescriptionBinding TargetObserved In Vitro/In Vivo EffectReference
Compound 1-2Pyrido[2,3-d]pyrimidine derivativeExpanded CUG repeats (r(CUG)exp)Showed strong affinity for CUG repeats, enhanced free MBNL1 levels in patient-derived myoblasts, and improved locomotion in DM1 fly models. nih.gov
Compound 2-5Pyrido[2,3-d]pyrimidine derivativeExpanded CUG repeats (r(CUG)exp)Demonstrated strong affinity for CUG repeats, enhanced free MBNL1 levels in patient-derived myoblasts, and improved locomotion in DM1 fly models. nih.gov

Receptor Antagonism Studies

Human Parathyroid Hormone Receptor 1 (hPTHR1) Antagonism

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been explored as antagonists for the human Parathyroid Hormone Receptor 1 (hPTHR1). nih.gov PTHR1 is a class B G-protein coupled receptor that plays a crucial role in regulating calcium and phosphate (B84403) homeostasis. Research in this area has led to the development of novel, potent, and orally bioavailable hPTHR1 antagonists based on a pyrido[2,3-d] nih.govbenzazepin-6-one structure. nih.gov

The discovery process involved a "scaffold hopping" strategy, starting from a previously identified 1,4-benzodiazepin-2-one-based PTHR1 antagonist. nih.gov Structural modification of this initial compound led to the creation of a pyrido[2,3-d] nih.govbenzazepin-6-one lead compound (compound 10), which exhibited improved chemical stability. nih.gov

Successive optimization of this lead compound focused on enhancing key drug-like properties, including aqueous solubility and metabolic stability, which in turn improved its pharmacokinetic profile in animal studies. nih.gov This optimization process culminated in the identification of compound DS37571084 (also referred to as compound 12 in the study), a potent and orally bioavailable PTHR1 antagonist. nih.gov This line of research highlights the utility of the pyrido[2,3-d]pyrimidine framework in developing novel receptor antagonists. nih.gov

Pyrido[2,3-d]pyrimidine-based hPTHR1 Antagonists

CompoundCore ScaffoldBiological TargetKey Research FindingReference
Compound 10Pyrido[2,3-d] nih.govbenzazepin-6-oneHuman Parathyroid Hormone Receptor 1 (hPTHR1)Identified as a lead compound with better chemical stability than its predecessor. nih.gov
DS37571084 (Compound 12)Pyrido[2,3-d] nih.govbenzazepin-6-oneHuman Parathyroid Hormone Receptor 1 (hPTHR1)Identified as a potent, orally bioavailable antagonist with improved solubility and metabolic stability. nih.gov

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthetic Methodologies

The chemical synthesis of pyrido[2,3-d]pyrimidin-2(1H)-one and its derivatives is undergoing a significant transformation, driven by the principles of green chemistry. The focus is shifting towards the development of methodologies that are not only efficient but also environmentally benign.

One promising approach involves the use of heterogeneous catalysts. For instance, a bimetallic-organic framework (MOF) functionalized with phosphorus acid groups has been successfully employed for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net This method offers several advantages, including high yields (ranging from 71–86%), short reaction times, and the easy separation and reusability of the catalyst. researchgate.net Another green approach utilizes a superparamagnetic nanocatalyst in a one-pot, three-component reaction. This method is performed under ultrasonic irradiation in water, a green solvent, and provides excellent yields of the desired products. researchgate.net

Researchers are also exploring the use of iodine as a catalyst in aqueous media for the synthesis of 2-propylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives. researchgate.net This method aligns with the principles of green chemistry by utilizing a readily available and less toxic catalyst and a benign solvent. Additionally, the synthesis of various pyrido[2,3-d]pyrimidine derivatives has been efficiently achieved through both conventional heating and ultrasonic irradiation, with the latter often providing improved yields and shorter reaction times. tandfonline.com

These innovative synthetic strategies represent a significant step forward in the sustainable production of this important class of compounds, minimizing waste and environmental impact.

Integration of Advanced Computational Techniques for Rational Design

The design and discovery of novel this compound-based therapeutic agents are being increasingly accelerated by the integration of advanced computational techniques. These in silico methods allow for a more rational and targeted approach to drug design, saving both time and resources.

Molecular docking is a widely used computational tool to predict the binding interactions between a ligand (the pyrido[2,3-d]pyrimidine derivative) and its biological target, such as a protein kinase. nih.gov This technique was instrumental in elucidating the binding mode of a potent pyrido[2,3-d]pyrimidine derivative with PIM-1 kinase, a promising cancer target. nih.gov By understanding these interactions, medicinal chemists can design new molecules with improved potency and selectivity.

In addition to molecular docking, other computational approaches are being employed. For instance, the design of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFR inhibitors has been guided by identifying the essential pharmacophoric features required for activity. nih.gov This involves analyzing the structures of known inhibitors to determine the key chemical motifs responsible for their biological effects.

Furthermore, virtual screening and molecular dynamics (MD) simulations are being used to identify promising lead compounds from large virtual libraries. tandfonline.com These techniques were successfully applied in the discovery of novel pyrido[2,3-d]pyrimidine derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). tandfonline.com

The synergy between computational modeling and experimental synthesis is proving to be a powerful strategy for the development of the next generation of this compound-based drugs.

Exploration of Novel Biological Targets and Therapeutic Applications

While the anticancer properties of pyrido[2,3-d]pyrimidines are well-established, ongoing research continues to uncover new biological targets and potential therapeutic applications for this versatile scaffold. rsc.orgnih.gov

Oncology: A primary focus remains on cancer therapy. Derivatives of pyrido[2,3-d]pyrimidine have shown significant inhibitory activity against a range of cancer-related targets, including:

Kinases: Tyrosine kinases (such as c-Abl and Bcr/Abl), PI3K, mTOR, p38 MAPK, and cyclin-dependent kinases (CDKs) are key targets. nih.gov For example, PD180970 has demonstrated potent inhibition of Bcr/Abl tyrosine phosphorylation. nih.gov More recently, derivatives have been identified as inhibitors of PIM-1 kinase nih.gov and EGFR, including the drug-resistant T790M mutant. nih.gov

Other Enzymes: Dihydrofolate reductase (DHFR) is another important target, with some derivatives showing activity against Toxoplasma gondii and Pneumocystis carinii. nih.gov

Beyond Cancer: The therapeutic potential of this scaffold extends beyond oncology. Researchers are actively investigating its utility in other disease areas:

Inflammatory Diseases: A series of pyrido[2,3-d]pyrimidin-5-ones have been synthesized and evaluated as inhibitors of the macrophage colony-stimulating factor-1 receptor (FMS), a key player in chronic inflammatory diseases like rheumatoid arthritis. acs.org

Infectious Diseases: Pyrido[2,3-d]pyrimidine derivatives have demonstrated antiviral activity, including against HIV and Hepatitis C virus (HCV). researchgate.netmdpi.com More recently, they have been investigated as potential inhibitors of the SARS-CoV-2 main protease, suggesting a role in the treatment of COVID-19. tandfonline.com

Other Applications: The broad biological activity profile of this scaffold also includes antibacterial, anticonvulsant, antipyretic, and analgesic effects. nih.gov

The continued exploration of these and other novel biological targets will undoubtedly expand the therapeutic landscape for this compound derivatives. The ability to fine-tune the chemical structure of this scaffold allows for the development of highly selective and potent inhibitors for a wide range of diseases.

Q & A

Q. What are the common synthetic routes for Pyrido[2,3-d]pyrimidin-2(1H)-one and its derivatives?

  • Methodological Answer : this compound derivatives are synthesized via:
  • One-pot multicomponent reactions : Combining aldehydes, malononitrile, and thiourea in ethanol under reflux to achieve yields up to 85% .
  • Chalcone cyclization : Reacting 6-amino-2-thioxo-4(1H)-pyrimidinone with α,β-unsaturated ketones in DMF at 100°C, confirmed by NOE spectroscopy for regioselectivity .
  • Aminothiouracil-based synthesis : Condensing 6-aminothiouracil with acetylacetone in trifluoroacetic acid to yield 5,7-dimethyl-2-thioxo derivatives (96% yield) .
  • Cyclocondensation : Using ethyl 2-aminonicotinate with triethyl orthoformate and primary amines to form 3-substituted derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming regiochemistry and substituent positions. For example, NOE difference spectroscopy resolves chalcone cyclization regioselectivity .
  • Mass spectrometry (MS) : Used to validate molecular weights, particularly for derivatives with halogen substituents (e.g., Cl, F) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns in solid-state forms, crucial for drug design .

Q. What biological activities are associated with this compound derivatives?

  • Methodological Answer :
  • Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., Cl, CF3_3) show enhanced activity against Gram-positive bacteria .
  • Anticancer applications : Sotorasib, a KRAS G12C inhibitor, incorporates a this compound core with fluoro and hydroxyphenyl substituents for selective binding .
  • Anti-HIV activity : 8-Hydroxy derivatives exhibit inhibitory effects on viral replication, validated through enzymatic assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

  • Methodological Answer :
  • Solvent selection : DMF and ethanol are preferred for solubility and thermal stability. Microwave irradiation (MWI) at 150°C reduces reaction time from hours to minutes (e.g., 49% yield for formamide-based synthesis) .
  • Catalysts : Triethylamine (TEA) improves cyclization efficiency in aminothiouracil reactions (78% yield) .
  • Temperature control : Reactions under reflux (100–120°C) minimize side products, while higher temperatures (280°C) favor dione formation .

Q. How can structural modifications improve the pharmacological profile of this compound derivatives?

  • Methodological Answer :
  • Substituent engineering :
  • Position 1 : Aryl groups (e.g., 3,4-dichlorophenyl) enhance lipophilicity (Log D = 2.44) and blood-brain barrier penetration .
  • Position 7 : Hydroxyl groups improve aqueous solubility, critical for bioavailability in anti-HIV agents .
  • Heteroatom incorporation : Thioxo groups at position 2 increase antimicrobial potency by disrupting bacterial membranes .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Standardized assays : Use consistent cell lines (e.g., HCT-116 for anticancer studies) and MIC protocols for antimicrobial testing to reduce variability .
  • Structural validation : Confirm purity via HPLC and crystallography to rule out impurities affecting activity .
  • Computational modeling : Molecular docking (e.g., using AutoDock Vina) identifies binding interactions that explain divergent results, such as KRAS G12C vs. wild-type selectivity .

Q. What strategies are effective in resolving regioselectivity challenges during this compound synthesis?

  • Methodological Answer :
  • NOE spectroscopy : Determines spatial proximity of protons in cycloadducts, distinguishing between Skraup vs. Doebner-v. Miller pathways .
  • Protecting groups : Use of tert-butoxycarbonyl (Boc) groups on amines directs cyclization to the pyrido ring over pyrimidine .
  • Kinetic vs. thermodynamic control : Lower temperatures (80°C) favor kinetic products, while prolonged heating shifts equilibria toward thermodynamically stable isomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.